Cadmium acetate dihydrate
Description
Cadmium acetate Cd(CH3CO2)2 is a chemical compound of cadmium. This colourless solid is classified coordination polymer, featuring acetate ligands interconnecting cadmium centers. The compound exists in anhydrous form and as a dihydrate. It forms by treating cadmium oxide with acetic acid. It is used for glazing ceramics and pottery, in electroplating baths, in dyeing and printing textiles, and as an analytic reagent for sulfur, selenium and tellurium. Cadmium is a transition metal and chemical element with the symbol Cd and atomic number 48. It is found naturally in the earth's crust, though rarely on it's own. (L6, L457)
Structure
2D Structure
Properties
Key on ui mechanism of action |
Cadmium (Cd) is a known nephrotoxic element. In this study, the primary cultures of rat proximal tubular (rPT) cells were treated with low doses of cadmium acetate (2.5 and 5 uM) to investigate its cytotoxic mechanism. A progressive loss in cell viability, together with a significant increase in the number of apoptotic and necrotic cells, were seen in the experiment. Simultaneously, elevation of intracellular [Ca(2+)]i and reactive oxygen species (ROS) levels, significant depletion of mitochondrial membrane potential(Delta Psi) and cellular glutathione (GSH), intracellular acidification, and inhibition of Na(+), K(+)-ATPase and Ca(2+)-ATPase activities were revealed in a dose-dependent manner during the exposure, while the cellular death and the apoptosis could be markedly reversed by N-acetyl-L-cysteine (NAC). Also, the calcium overload and GSH depletion were significantly affected by NAC. In conclusion, exposure of rPT cells to low-dose cadmium led to cellular death, mediated by an apoptotic and a necrotic mechanism. The apoptotic death might be the chief mechanism, which may be mediated by oxidative stress. Also, a disorder of intracellular homeostasis induced by oxidative stress and mitochondrial dysfunction is a trigger of apoptosis in rPT cells. Cadmium acetate (CdAc) induced apoptosis in primary alveolar type 2 cells and Clara cells from rat lung. Phosphorylation of the MAPKs ERK1/2, p38 and JNK was markedly increased in both cell types 15 min to 2 hr after start of exposure to 10 uM CdAc. The phosphorylation of all the MAPKs remained elevated or was progressively increased up to 12 hr. The p38 inhibitor SB202190 reduced the Cd-induced apoptosis, whereas the ERK and JNK inhibitors, PD98059 and JNKI1, respectively, did not have any significant effect. The activity of total PKC and the isoforms PKC(alpha) and PKC(delta) seemed initially to be high in type 2 cells and Clara cells. Exposure to 10 uM CdAc did not further increase the total PKC activity or phosphorylation levels of the specific isoforms. However, the PKC inhibitors, GF109203X and rottlerin partially reduced the Cd-induced apoptosis. Furthermore, exposure to GF109203X reduced the phosphorylation of p38 in Clara cells. In conclusion, the MAPK p38 seemed to be involved in the Cd-induced apoptosis in Clara cells and type 2 cells. The activity of PKC isoforms is suggested to have a permissive role in the apoptotic process, located upstream of p38 phosphorylation. The aim of the current study /was/ to examine in normal and neoplastic fibroblasts culture cells the modifications induced by the Cadmium at cellular level, in particular on the cytoskeleton, responsible not only of the intracellular transport of vesicles and cell organules, but also of their positioning and of the cellular integrity. Two fibroblastic cellular strains, normal (FG) and neoplastic (SGS/3A), have been incubated in a 5 uM Cadmium acetate added medium for 1, 8, 24 hours and studied by indirect immunofluorescence methods, particularly for the following proteins: Actin, Tubulin and Vimentin. The observations show in normal and neoplastic fibroblasts comparables modifications and anomalies of cytoskeletal shape. In both the cases the cellular morphology suffers drastic modifications, gradually evolving through intermediary shapes: from triangular and spindle-shaped in the normal fibroblasts to irregular, star-shaped, and globular in the neoplastic ones. The Cadmium action on the morphology of the normal and tumoral cells changes according to the time of incubation, producing structural alterations of the cytoskeletal. The modifications that start to be observable at the first hour of incubation are more evident after the eighth hour of exposure, reaching the maximum expression at the twenty-fourth hour, often with reduction of the total volume of the cells and loss of their ability to adhere to the substratum. Such modifications can be related to great alterations of the cellular membrane, producing the change of shape and the progressive partial separation from the substratum. The intermediary filaments seem to be less sensitive, from a morphological but not functional point of view, to the action of the Cadmium in comparison to the Actin and the microtubules that, on the contrary, seem to lose their proper morphological characteristics |
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CAS No. |
5743-04-4 |
Molecular Formula |
C2H6CdO3 |
Molecular Weight |
190.48 g/mol |
IUPAC Name |
acetic acid;cadmium;hydrate |
InChI |
InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI Key |
DJEVLLXYYDXCCO-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.[Cd+2] |
Canonical SMILES |
CC(=O)O.O.[Cd] |
Color/Form |
Colorless crystals Monoclinic, colorless crystals |
density |
2.34 at 68 °F (USCG, 1999) - Denser than water; will sink 2.34 g/cu cm Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/ 2.34 g/cm³ |
melting_point |
255 °C |
physical_description |
Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999) Colorless solid; [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
22429-86-3 (trihydrate) 5743-04-4 (dihydrate) 543-90-8 (Parent) |
solubility |
Soluble in water, ethanol Solubility in water: very good |
Synonyms |
cadmium acetate cadmium acetate, dihydrate cadmium acetate, trihydrate |
Origin of Product |
United States |
Significance and Research Context in Contemporary Chemistry
Cadmium acetate (B1210297) dihydrate, with the chemical formula Cd(CH₃COO)₂·2H₂O, is an inorganic salt that serves as a readily available source of cadmium ions for a multitude of chemical reactions. synthetikaeu.compubcompare.ai Its solubility in water and ethanol (B145695) enhances its utility in laboratory settings, allowing for straightforward handling and application in various experimental setups. synthetikaeu.comchemimpex.com The compound is typically produced by reacting acetic acid with cadmium metal or oxide, followed by crystallization to obtain the dihydrate form. nih.gov
In the landscape of modern chemistry, the importance of cadmium acetate dihydrate is underscored by its frequent use in high-purity forms for research purposes. americanelements.com The compound's ability to form stable complexes and act as a reliable reagent makes it indispensable in analytical chemistry, particularly for the determination of trace metals. chemimpex.com Furthermore, its thermal decomposition characteristics have been a subject of study, revealing that the process and end-products are highly dependent on the surrounding atmosphere and heating rate. akjournals.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | Cd(CH₃COO)₂·2H₂O synthetikaeu.com |
| Molar Mass | 266.53 g/mol chemimpex.comsigmaaldrich.com |
| Appearance | White to slightly yellow crystalline powder synthetikaeu.com |
| CAS Number | 5743-04-4 synthetikaeu.comchemimpex.com |
| Solubility in Water | Soluble (~45 g/100 mL at 20 °C) synthetikaeu.com |
| Solubility in Other Solvents | Soluble in ethanol, slightly soluble in acetone (B3395972) synthetikaeu.com |
| Decomposition | Decomposes before melting synthetikaeu.com |
Fundamental Role As a Precursor in Advanced Chemical Synthesis
One of the most critical roles of cadmium acetate (B1210297) dihydrate in academic research is its function as a precursor for the synthesis of a wide array of cadmium-containing materials. synthetikaeu.comchemimpex.comlabotiq.net This includes the preparation of other cadmium compounds, coordination polymers, and, most notably, semiconductor nanoparticles. chemimpex.com
The synthesis of cadmium sulfide (B99878) (CdS) nanoparticles, for instance, often utilizes cadmium acetate dihydrate as the cadmium source. researchgate.netnih.govyoutube.com These nanoparticles are of significant interest in nanobiotechnology and optoelectronics due to their unique size- and shape-dependent properties. chemimpex.comnih.govnetascientific.com Similarly, this compound is a key ingredient in the synthesis of cadmium selenide (B1212193) (CdSe) nanoparticles and nanoplatelets, which are crucial for developing quantum dots with unique optical and electronic properties. pubcompare.aiacs.org
Research has also demonstrated the use of this compound in creating complex coordination polymers. These materials are built from metal ions linked by organic ligands and have potential applications in areas such as gas adsorption and as pseudocapacitor electrodes. worldscientific.comiucr.orgacs.org For example, reacting this compound with ligands like picolinic acid or 3,3′-diaminobenzidine leads to the formation of novel coordination polymers with interesting structural and functional properties. worldscientific.comacs.org
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis of Cadmium Acetate (B1210297) Dihydrate and its Complexes
Spectroscopy is a fundamental tool for probing the atomic and molecular structure of cadmium acetate dihydrate. Different regions of the electromagnetic spectrum provide specific information about the compound's chemical bonding, electronic transitions, and the local environment of its constituent atoms.
The Raman spectrum of a single crystal of this compound has been recorded, revealing 23 distinct lines. ias.ac.in Ten of these lines are attributed to the internal oscillations of the acetate ion, nine to lattice modes, and two to low-frequency hydrogen bond vibrations. ias.ac.in A specific line at 308 cm⁻¹ is assigned to the Cd-O stretching vibration, while a broad continuum from 3250 to 3560 cm⁻¹ corresponds to the internal vibrations of the water molecules, with the lowering of its stretching frequency indicating the presence of hydrogen bonding. ias.ac.in The similarity in the wavenumber shifts of the lattice lines between this compound and zinc acetate dihydrate suggests a comparable crystal structure. ias.ac.in
Table 1: Raman Spectral Data for this compound ias.ac.in
| Frequency Shift (cm⁻¹) | Relative Intensity | Assignment |
| 30 | Fairly Intense | Rotatory lattice oscillation |
| 52 | Fairly Intense | Rotatory lattice oscillation |
| 95 | Broad, Intense | O-H---O hydrogen bond |
| 122 | Broad, Intense | O-H---O hydrogen bond |
| 210 | Fairly Intense | Rotatory lattice oscillation |
| 308 | - | Cd-O stretching vibration |
| 3250-3560 | Continuum | Internal vibrations of water molecules |
Data sourced from the Raman spectrum of a single crystal of this compound. ias.ac.in
Electronic spectroscopy provides valuable information about the electronic structure and optical properties of this compound and its derivatives.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is employed to characterize cadmium complexes, and it has been used in conjunction with other techniques to analyze the structure of complexes formed with ligands like the Salen ligand. researchgate.net
Photoluminescence (PL) studies reveal the light-emitting properties of materials derived from this compound. For instance, a three-dimensional pillared metal-organic framework synthesized from cadmium(II) acetate dihydrate and trimellitic acid exhibits strong blue luminescence. rsc.org this compound is also a precursor in the synthesis of CdSe/Cd(1-x)Zn(x)S core/shell quantum dots, which show significant photoluminescence. nih.gov The photoluminescence intensity of cadmium sulfide (B99878) nanoparticles, which can be synthesized from this compound, can be tuned by doping with other metals. Homogeneously alloyed ternary CdTeSe magic-sized nanocrystals synthesized using this compound exhibit bandgap photoemission. canada.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local chemical environment of specific nuclei. For this compound, both ¹H, ¹³C, and ¹¹³Cd NMR have been utilized to elucidate its structure.
Solid-state proton-enhanced ¹³C and ¹¹³Cd NMR have been used to determine the chemical shielding tensors in a single crystal of this compound. aip.org The ¹³C shielding tensor of the carboxyl group shows that the most shielded direction is perpendicular to the O-C-O plane, and the least shielded direction is along the C···Cd axis. aip.org The CP-MAS spectrum resolves the resonances for the two chemically distinct carboxyl carbons. aip.org The methyl carbon tensors show a significant deviation from axial symmetry. aip.org
¹¹³Cd NMR studies show that the cadmium shielding tensor is not axially symmetric, with the most shielded direction being approximately perpendicular to the plane formed by the cadmium and the two water oxygens. aip.org Theoretical calculations of ¹¹³Cd chemical shifts using density functional theory (DFT) have shown good agreement with experimental values, particularly when a sufficient number of water molecules are included in the model. acs.orgresearchgate.net These calculations are instrumental in understanding the coordination chemistry of cadmium complexes. acs.orgresearchgate.net ¹¹³Cd solid-state NMR is a sensitive probe for the cadmium environment in coordination polymers, reflecting the coordination number, the nature of coordinating groups, and the geometry around the metal ion. researchgate.net
¹H NMR spectra of this compound are also available for analysis. chemicalbook.comspectrabase.com
Table 2: NMR Chemical Shift Data for this compound
| Nucleus | Technique | Key Findings |
| ¹³C | Solid-State NMR | Most shielded direction is perpendicular to the O-C-O plane. Least shielded direction is along the C···Cd axis. aip.org |
| ¹¹³Cd | Solid-State NMR | Shielding tensor is not axially symmetric. Most shielded direction is approximately perpendicular to the plane formed by cadmium and water oxygens. aip.org |
This table summarizes key findings from solid-state NMR studies on single-crystal this compound.
Diffraction and Imaging Studies for Crystalline and Nanostructured Forms
Diffraction and electron microscopy techniques are indispensable for determining the crystal structure and observing the morphology of this compound at the micro- and nanoscale.
X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of crystalline materials. Both powder XRD (PXRD) and single-crystal XRD have been applied to this compound and its complexes.
Single-crystal X-ray diffraction has revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁, with lattice parameters a = 8.690(2) Å, b = 11.920(2) Å, and c = 8.100(2) Å. rsc.org The cadmium atom is seven-coordinated in a distorted square base-trigonal cap geometry. rsc.org Both acetate groups are bidentate, with one oxygen atom also acting as a bridge, forming a continuous cadmium-oxygen spiral. rsc.org There is an extensive network of hydrogen bonds that reinforces and links these spirals. rsc.org The dihydrate is the only form of cadmium acetate that has been verified by X-ray crystallography. wikipedia.org
Powder XRD is used to confirm the phase purity of synthesized materials, such as in the case of a cadmium complex with a Salen ligand, which was found to have a monoclinic P2₁/c space group. researchgate.net It is also used to characterize nanoparticles, such as CdO, derived from this compound. science-line.com
Electron microscopy techniques provide direct visualization of the morphology and structure of materials at high magnification.
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of materials derived from this compound. For example, it has been used to analyze the morphology of CdS thin films naturalspublishing.comresearchgate.net, aluminum-doped CdO nanoparticles sciensage.info, and cadmium zinc telluride thin films researchgate.net. SEM images of a new nano-plate cadmium(II) coordination polymer synthesized sonochemically from this compound show its morphology and size. science-line.com
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer even higher resolution, allowing for the visualization of nanoscale features. For instance, TEM has been used to image CdSe nanoplatelets synthesized with the addition of cadmium acetate. acs.org These techniques are crucial for characterizing the size, shape, and crystal structure of nanoparticles and nanostructured materials.
Thermal Analysis Techniques for Decomposition Pathways
Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. abo.fi For this compound, these methods reveal the sequence of decomposition and the nature of the evolved products.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often used in tandem to study the thermal decomposition of this compound. abo.fieag.com TGA measures the change in mass of a sample as it is heated at a controlled rate, while DTA detects the temperature difference between a sample and an inert reference material, providing information about endothermic and exothermic processes. eag.comuni-siegen.de
The decomposition of this compound typically proceeds in distinct stages. The initial weight loss corresponds to the removal of the two water molecules of hydration, an endothermic process. Subsequent decomposition steps involve the breakdown of the anhydrous cadmium acetate, which is a more complex process that can be influenced by the heating rate and the composition of the atmosphere (e.g., inert or oxidative). eag.comglobalscientificjournal.com
Table 1: TGA/DTA General Parameters
| Parameter | Description |
|---|---|
| Temperature Range | Typically from ambient to over 1000°C. eag.com |
| Heating Rate | Can be varied, commonly between 10-20°C/min. abo.figlobalscientificjournal.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) or Oxidative (e.g., Air, Oxygen). eag.com |
| Sample Size | Generally in the range of a few milligrams. eag.com |
By analyzing the TGA curve, the temperatures at which weight loss occurs and the percentage of mass lost at each stage can be determined. The DTA curve complements this by indicating whether these transitions are endothermic (e.g., dehydration, melting) or exothermic (e.g., oxidation, some decomposition processes). uni-siegen.de
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry
To identify the volatile products released during the thermal decomposition of this compound, Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) is a powerful technique. tandfonline.comresearchgate.net As the sample is heated in the thermobalance, the evolved gases are transferred to a mass spectrometer for real-time analysis. tandfonline.comnih.gov
This hyphenated technique allows for the identification of the gaseous species produced at each stage of decomposition observed in the TGA/DTA curves. researchgate.net For this compound, the initial stage releases water. The subsequent decomposition of the anhydrous salt can produce a variety of gases, including acetic anhydride, acetone (B3395972), and carbon dioxide, depending on the reaction conditions. The final solid residue is typically cadmium oxide.
Other Advanced Analytical Methodologies
Beyond thermal analysis, a suite of other advanced techniques is employed to provide a complete picture of the elemental composition and distribution within this compound and its derivatives.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of samples. wikipedia.orgspectro.com It can detect most elements of the periodic table at trace and ultra-trace concentrations. spectro.comanalytik-jena.com In the context of this compound, ICP-MS is invaluable for verifying the purity of the compound and quantifying any trace metal impurities. analytik-jena.com
The sample is introduced into an argon plasma, which atomizes and ionizes the constituent elements. wikipedia.org A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for precise quantification. analytik-jena.com This method is capable of detecting cadmium and other elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. wikipedia.orgnih.gov
Table 2: Key Features of ICP-MS for Cadmium Analysis
| Feature | Description |
|---|---|
| High Sensitivity | Capable of detecting very low concentrations of elements. wikipedia.org |
| Multi-element Analysis | Can simultaneously measure a wide range of elements in a single run. wikipedia.org |
| Isotopic Analysis | Can differentiate between different isotopes of an element. wikipedia.org |
| Sample Preparation | Typically requires the sample to be in a liquid form, often through acid digestion. cdc.gov |
Energy Dispersive X-ray Spectroscopy (EDX) for Compositional Mapping
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). rsc.orgthermofisher.com It is used for elemental analysis and to create compositional maps of a sample's surface. iust.ac.ir When a high-energy electron beam from the microscope interacts with the sample, it causes the emission of characteristic X-rays from the elements present. wikipedia.org
The energy of these X-rays is unique to each element, allowing for their identification. thermofisher.comwikipedia.org By scanning the electron beam across the sample, EDX can generate maps showing the spatial distribution of different elements. iust.ac.ir In the study of materials synthesized using this compound, such as CdSe/CdS nanoparticles, EDX confirms the presence and distribution of cadmium, selenium, and sulfur. rsc.org
Complexometric Analysis and General Analytical Methods for Cadmium and Related Ions
Complexometric titrations are a classical and reliable method for determining the concentration of metal ions, including cadmium(II), in solution. nih.gov These methods often involve the use of a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), which forms a stable, water-soluble complex with the metal ion.
An indirect complexometric method for cadmium determination involves first complexing the Cd(II) ions with a known excess of EDTA. researchgate.netuw.edu.pl The unreacted EDTA is then back-titrated with a standard solution of another metal ion, such as zinc sulfate (B86663) or lead nitrate, using a suitable indicator like xylenol orange. researchgate.netuw.edu.plepa.gov To improve selectivity in the presence of other metal ions, masking agents can be employed. researchgate.netuw.edu.pl For instance, citric acid can be used to selectively release EDTA from the Cd-EDTA complex, which can then be titrated. researchgate.netepa.gov
Table 3: Common Reagents in Complexometric Titration of Cadmium(II)
| Reagent | Role |
|---|---|
| EDTA | Chelating agent that complexes with Cadmium(II). researchgate.net |
| Xylenol Orange | Metallochromic indicator for endpoint detection. researchgate.netepa.gov |
| Lead Nitrate or Zinc Sulfate | Standard metal ion solution for back-titration. researchgate.netuw.edu.pl |
| Citric Acid, Sodium Thiosulfate | Masking agents to enhance selectivity. researchgate.netuw.edu.pl |
| Hexamine | Used as a buffer to maintain pH in the range of 5.0-6.0. researchgate.netuw.edu.pl |
These titrimetric methods, alongside other general analytical techniques like atomic absorption spectroscopy (AAS), provide robust and accurate means for the quantification of cadmium in various samples. nih.govolympianwatertesting.com
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those focused on electron behavior, have been instrumental in elucidating the coordination environment of the cadmium ion in cadmium acetate (B1210297) dihydrate. These studies often aim to reproduce and explain experimental results, such as NMR chemical shifts.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary computational method for studying cadmium complexes, including cadmium acetate dihydrate. acs.orgresearchgate.net DFT calculations are used to predict the electronic structure and have been shown to be more effective than other methods in matching experimental data for cadmium compounds. acs.orgresearchgate.net
Studies have demonstrated that DFT methods can accurately calculate the ¹¹³Cd chemical shifts. researchgate.net The accuracy of these calculations is significantly enhanced when the model includes surrounding water molecules, highlighting the importance of the local coordination environment. acs.orgresearchgate.net The theory has been applied to understand how the electronic structure influences the compound's properties and interactions. worldscientific.com For instance, DFT calculations on related cadmium complexes have been used to analyze frontier molecular orbitals (HOMO-LUMO), energy gaps, and other reactivity parameters, providing a deep understanding of the molecule's chemical behavior. worldscientific.comresearchgate.net
Hartree-Fock (HF) Methods in Coordination Chemistry
Hartree-Fock (HF) calculations have also been employed to study this compound. acs.orgresearchgate.netresearchgate.net This ab initio method provides a fundamental approach to understanding the coordination chemistry of the complex. acs.org However, when comparing theoretical results with experimental ¹¹³Cd chemical shift values, HF calculations have been found to be considerably less accurate than those performed using DFT methods. acs.orgresearchgate.net The inclusion of electron correlation, which is a key feature of DFT, appears to be crucial for accurately modeling the electronic environment of the cadmium nucleus in this compound.
| Method | Key Findings for this compound | Reference |
| Density Functional Theory (DFT) | Provides a better match with experimental ¹¹³Cd chemical shift values compared to HF. Accuracy improves significantly with the inclusion of water molecules in the calculation. | acs.orgresearchgate.net |
| Hartree-Fock (HF) | Used for ab initio calculations of coordination chemistry but shows poorer agreement with experimental chemical shift data for this compound. | acs.orgresearchgate.net |
Theoretical Studies of ¹¹³Cd Chemical Shift Anisotropy and Tensor Values
A significant area of theoretical research on this compound involves the calculation of the ¹¹³Cd chemical shift and its anisotropy (CSA). The chemical shift provides valuable information about the local environment of the cadmium nucleus, making it a sensitive probe of chemical bonding and molecular structure. researchgate.net
Theoretical studies have successfully determined the magnitude of the principal elements of the ¹¹³Cd CSA tensor for this compound. acs.orgresearchgate.net These calculations help in interpreting solid-state NMR experimental data. Researchers have found that ¹¹³Cd NMR is a highly sensitive tool for characterizing the cadmium environment, as the isotropic chemical shift and the CSA are directly influenced by the coordination number, the nature of the coordinating ligands, and the geometry around the metal ion. worldscientific.com For this compound, the calculated chemical shift has been reported, providing a benchmark for the accuracy of the theoretical methods employed. csic.es
| Parameter | Focus of Study | Key Findings | Reference |
| ¹¹³Cd Chemical Shift | Calculation and comparison with experimental data. | DFT methods provide accurate predictions, especially when solvent/crystal lattice effects are included. | acs.orgresearchgate.netresearchgate.net |
| Chemical Shift Anisotropy (CSA) | Determination of the principal elements of the CSA tensor. | Theoretical calculations have successfully determined the magnitude of the CSA tensor values. | acs.orgresearchgate.net |
| Coordination Environment | Using ¹¹³Cd NMR parameters to probe the local structure. | Isotropic chemical shift and CSA are highly sensitive to coordination number and geometry. | worldscientific.com |
Basis Set Dependency and Intermolecular Interaction Effects in Calculations
The accuracy of quantum chemical calculations is highly dependent on the chosen basis set and the proper consideration of intermolecular interactions. For this compound, studies have evaluated the effect of different cadmium basis sets, including the polarized double-ζ split valence, 3-21G, and the uncontracted Sadlej basis sets. acs.orgresearchgate.net
Research indicates that the Double-Zeta Valence Potential (DZVP) and Sadlej basis sets yield more accurate results for cadmium shielding values than the 3-21G basis set. acs.orgresearchgate.netresearchgate.net Furthermore, the inclusion of intermolecular interactions is critical. For instance, the agreement between theoretical and experimental values for chemical shifts improves significantly when a sufficient number of water molecules from the crystal lattice are included in the calculation model. acs.orgresearchgate.net Another approach, the embedded ion method (EIM), which uses point charges to simulate intermolecular effects, has also been shown to greatly improve the accuracy of calculated ¹³C chemical shift tensors in the acetate anions, reducing the root-mean-square difference with experimental values from over 60 ppm to below 10 ppm. mdpi.com
Determination of Electronic Structure Parameters (Frontier Orbitals, Energy Gap, Electronegativity, Electrophilicity)
While quantum chemical methods like Density Functional Theory (DFT) inherently calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are then used to derive parameters like the energy gap, electronegativity, and electrophilicity, the reviewed scientific literature on this compound does not explicitly report or analyze these specific values. The primary focus of existing theoretical studies has been on calculating and understanding its NMR spectroscopic properties, such as the ¹¹³Cd chemical shift. acs.orgresearchgate.netresearchgate.net
Studies on complexes synthesized from this compound do report these parameters. For example, research on a cadmium picolinate (B1231196) polymer calculated a HOMO-LUMO gap and other reactivity descriptors to understand its electronic properties. worldscientific.comresearchgate.net However, these parameters are characteristic of the final product and not of the this compound reactant.
Computational Prediction and Analysis of Nonlinear Optical Properties
A comprehensive search of available scientific literature and computational materials databases did not yield specific studies focused on the theoretical prediction and analysis of the nonlinear optical (NLO) properties of this compound (Cd(CH₃COO)₂·2H₂O).
While this compound is a well-known chemical compound and is utilized as a precursor in the synthesis of various other materials, dedicated computational investigations into its intrinsic NLO characteristics, such as its first-order hyperpolarizability (β), appear to be limited or not publicly available.
Computational studies, typically employing methods like Density Functional Theory (DFT), are prevalent for assessing the NLO potential of new materials. These studies calculate key parameters including dipole moment (μ), polarizability (α), and hyperpolarizability (β) to predict a compound's efficiency in applications like second-harmonic generation. However, the focus of existing research has been on more complex coordination polymers and semi-organic crystals synthesized using this compound as a starting material, rather than on the compound itself.
For instance, computational analyses have been performed on compounds like cadmium picolinate coordination polymers and bis(thiourea) cadmium acetate (BTCA), where this compound serves as the cadmium source. These studies investigate how the coordination environment and the organic ligands contribute to the NLO response of the final material.
Due to the absence of specific computational data for this compound, a data table of its predicted NLO properties cannot be provided at this time. Further theoretical research would be required to elucidate the electronic and optical nonlinearities inherent to the this compound molecule and its crystalline solid form.
Applications in Advanced Materials Science and Engineering
Semiconductor Material Development and Optoelectronics
Cadmium acetate (B1210297) dihydrate is a key reagent in the synthesis of cadmium-based semiconductor materials, which are integral to various optoelectronic applications. chemimpex.com It serves as a precursor for producing cadmium sulfide (B99878) (CdS), cadmium oxide (CdO), and cadmium telluride (CdTe) thin films and nanoparticles. chemimpex.compubcompare.ai These materials possess unique optical and electrical properties that make them suitable for devices that interact with light. pubcompare.ai
Photovoltaic Devices and Thin-Film Solar Cells
Cadmium acetate dihydrate is extensively used in the fabrication of thin-film solar cells, a technology that offers a cost-effective alternative to conventional silicon-based solar cells. chemimpex.comresearchgate.netsigmaaldrich.com It is a common starting material for the production of the absorber layer in cadmium telluride (CdTe) photovoltaics, one of the most prevalent thin-film technologies. sigmaaldrich.comchemicalbook.comlobachemie.com The compound is also used to synthesize cadmium sulfide (CdS) thin films, which often serve as a window layer or buffer layer in heterojunction solar cells, including those based on CdTe and kesterite materials like Cu₂ZnSn(S,Se)₄ (CZTSSe). bohrium.comrsc.orgamericanelements.com
In the production of these solar cells, techniques such as electrodeposition and chemical bath deposition are frequently employed, using this compound as the cadmium source. bohrium.comrsc.orgchemicalbook.com For instance, Se-doped CdTe thin films for solar cell applications have been grown via a two-electrode electrochemical deposition method using an electrolyte solution containing this compound. chemicalbook.com Research has shown that adjusting deposition parameters, such as time, can influence the properties of the resulting films, like the bandgap, which is a critical factor for solar cell efficiency. chemicalbook.com
Table 1: Application of this compound in Solar Cell Fabrication
| Solar Cell Component | Material Synthesized from this compound | Synthesis Method | Role in Solar Cell |
| Absorber Layer | Cadmium Telluride (CdTe) | Electrodeposition | Absorbs sunlight and generates charge carriers |
| Window/Buffer Layer | Cadmium Sulfide (CdS) | Electrodeposition, Chemical Bath Deposition | Forms a p-n junction with the absorber, allows light to pass through |
Applications in Phototransistors, Photodiodes, and Transparent Electrodes
The utility of this compound extends to other optoelectronic devices beyond solar cells. It is a precursor for synthesizing cadmium oxide (CdO) thin films and nanoparticles, which are n-type semiconductors with applications in phototransistors, photodiodes, and transparent electrodes. chemimpex.comrsc.org These CdO materials can be produced through various methods, including spray pyrolysis, sol-gel synthesis, and mechanochemical processes. pubcompare.aichemimpex.comresearchgate.net
For example, CdO thin films derived from this compound can be used to fabricate phototransistors, which are devices that can detect light and amplify the resulting electrical signal. chemimpex.com Similarly, these films are integrated into photodiodes, which are essential components in photodetectors and optical communication systems. chemimpex.comchemimpex.com The electrical and optical properties of the CdO films, such as their transparency and conductivity, can be tailored by controlling the synthesis conditions, making them suitable for use as transparent conducting electrodes in various optoelectronic devices. rsc.orgresearchgate.net
Catalysis and Specialty Chemical Manufacturing
This compound serves as both a catalyst and a precursor in the manufacturing of specialty chemicals. chemimpex.comchemicalbook.com Its role as a catalyst is noted in various organic reactions, where its stability and solubility in water and other solvents are advantageous. chemimpex.comchemimpex.com
In specialty chemical manufacturing, its primary use is as a precursor for the synthesis of other high-purity cadmium compounds. chemimpex.comchemimpex.com These compounds are essential intermediates in the production of materials for diverse applications, including pigments and semiconductors. chemimpex.com For example, cadmium acetate is used to produce cadmium sulfide and cadmium selenide (B1212193), which are important pigments and quantum dots.
Crystal Engineering and Supramolecular Chemistry
In the fields of crystal engineering and supramolecular chemistry, this compound is a valuable building block for constructing complex, multidimensional structures. researchgate.net Its utility lies in the coordination versatility of the cadmium(II) ion and the flexible bridging capabilities of the acetate ligand. researchgate.net This allows for the rational design and synthesis of coordination polymers and networks with desired topologies and properties.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
This compound is frequently used as a metal source for the synthesis of cadmium-based Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov These materials have attracted significant interest for applications in gas storage, catalysis, and separation. researchgate.netnih.gov
The synthesis of Cd-MOFs often involves the reaction of this compound with a selected organic linker under solvothermal or hydrothermal conditions. nih.govnih.gov The water molecules in the dihydrate can play a crucial role in the formation of the final MOF structure, sometimes acting as ligands or templates. acs.org For example, a novel Cd-MOF was synthesized sonochemically from this compound and a Schiff base linker, resulting in a material with a mesoporous structure suitable for the selective determination of copper ions. researchgate.net Another study demonstrated the synthesis of a 2-periodic cadmium-based MOF using cadmium acetate, which showed reversible water adsorption capabilities. nih.gov
Table 2: Examples of Cd-MOFs Synthesized from this compound
| MOF Name/Formula | Organic Linker | Key Feature/Application |
| [Cd1.5(BTC)(H2O)4.5]n·nH2O | 1,3,5-benzenetricarboxylic acid (H3BTC) | 2-periodic layers, reversible water adsorption |
| Cd-MOF from Schiff base | 4-((2-carboxybenzylidene)amino)benzoic acid | Mesoporous structure, selective Cu(II) ion sensing |
| Cd(PyImPr)₂-hlz | PyImPrH (a pyridine-functionalized imidazole (B134444) pro-ligand) | 3D network with (5,8)-c hlz topology, supramolecular isomerism |
Exploring Supramolecular Isomerism and Structural Flexibility
The flexible coordination geometry of the cadmium(II) ion, sourced from this compound, allows for the formation of supramolecular isomers—compounds that have the same chemical composition but different supramolecular structures. nih.gov This phenomenon is of great interest in crystal engineering as it provides insights into the factors that control the self-assembly of molecules into crystalline solids.
A notable example is the synthesis of coordination networks using this compound and a pyridine-functionalized imidazole pro-ligand (PyImPrH). rsc.org This system yielded two supramolecular isomers, one a 2D layered structure and the other a 3D network, demonstrating how subtle changes in reaction conditions can lead to vastly different crystal packing. rsc.org The study highlighted the formation of cadmium-based rod-shaped secondary building units (SBUs) and how their connection through the organic linker dictates the final topology of the network. rsc.org The flexibility of the μ-acetate bridging, in particular, contributes significantly to the structural diversity observed in these cadmium-based coordination networks. researchgate.net
Nanotechnology and Quantum Dot Integration
This compound is a crucial precursor in the field of nanotechnology, particularly for the synthesis of semiconductor nanocrystals known as quantum dots (QDs). chemimpex.com Its utility stems from its role as a reliable source of cadmium ions (Cd²⁺) in various chemical synthesis routes. chemimpex.comsynthetikaeu.com These QDs, which include binary materials like cadmium sulfide (CdS), cadmium selenide (CdSe), and cadmium telluride (CdTe), as well as more complex alloyed structures, exhibit unique size-dependent optical and electronic properties due to quantum confinement effects. karazin.uabohrium.com
The synthesis of these nanomaterials often involves the reaction of a cadmium precursor, such as this compound, with a corresponding chalcogen source in a controlled environment. amazonaws.comnih.gov Researchers employ several methods to produce high-quality quantum dots, with this compound being a common reactant in many of these processes.
One prevalent technique is the colloidal synthesis or hot-injection method . In a typical procedure for CdSe quantum dots, this compound is dissolved in a high-boiling point solvent with ligands like oleic acid or stearic acid and degassed at an elevated temperature. amazonaws.comresearchgate.net A separate precursor solution containing selenium (the chalcogen) is then rapidly injected into the hot cadmium precursor solution, initiating the nucleation and growth of CdSe nanocrystals. amazonaws.com The size of the resulting quantum dots, which dictates their fluorescent color, can be controlled by manipulating reaction parameters such as temperature, reaction time, and the ratio of precursors. karazin.uaamazonaws.com For instance, a time-controlled synthesis of CdTe QDs demonstrated that longer reaction times (from 3 to 16 minutes) resulted in larger nanocrystals, causing a red-shift in their photoluminescence spectra. karazin.ua
Another significant approach is the co-precipitation method . This technique is used for synthesizing polymer-capped CdS quantum dots, where an aqueous solution of this compound is mixed with a sodium sulfide solution in the presence of a capping agent like polyvinylpyrrolidone (B124986) (PVP). bohrium.com The PVP serves to control particle growth and prevent agglomeration, leading to stable, monodispersed nanoparticles. bohrium.com Similarly, the Successive Ionic Layer Adsorption and Reaction (SILAR) method, a chemical deposition technique, utilizes this compound as the cationic precursor to deposit layers of materials like CdS or ternary alloyed CdZnS QDs onto a substrate for applications in quantum dot-sensitized solar cells (QDSSCs). mdpi.com
This compound is also used in the synthesis of more complex core/shell and alloyed quantum dots. For example, it is used to grow a CdₐZn₁₋ₐS shell on a HgₓCd₁₋ₓSe ternary alloy core, enhancing the nanoparticle's properties. nih.gov Research has also documented its use in producing CdTeS and CdSeTe alloyed QDs, where precise control over the precursor ratios allows for fine-tuning of the material's band gap. nih.govmdpi.com
| Quantum Dot Type | Synthesis Method | Other Key Reagents | Typical Reaction Temperature | Resulting Nanoparticle Size/Properties | Reference |
|---|---|---|---|---|---|
| CdSe | Hot-Injection | Selenium, Trioctylphosphine (TOP), Trioctylphosphine oxide (TOPO), Stearic acid | 270 °C | Size controlled by precursor concentration and injection volume | amazonaws.com |
| CdTe | Hot-Injection | Tellurium, Trioctylphosphine (TOP), Oleic acid, Octadecene | Not specified | Size increases with reaction time (3-16 min), leading to red-shifted emission | karazin.ua |
| CdS | Co-precipitation | Sodium sulfide, Polyvinylpyrrolidone (PVP) | Not specified | Crystallite size of ~2.36-3 nm; cubic zinc blende phase | bohrium.com |
| CdZnS (alloyed) | SILAR | Zinc acetate, Sodium sulfide | Not specified | Used for depositing ternary alloyed QDs on a substrate | mdpi.com |
| CdSe/CdS (core/shell) | Hydrothermal | N-acetyl-l-cysteine (NAC) | ~200 °C | Quantum yield of 45–64% | nih.gov |
Surface Functionalization and Coating Technologies
This compound serves as a key starting material in various surface functionalization and coating technologies, primarily for the deposition of cadmium-based thin films and the creation of core-shell nanostructures. nih.govresearchgate.net These technologies are vital for fabricating components used in optoelectronics, solar cells, and sensors. chemimpex.com
Thin Film Deposition is a major application where this compound is employed as the cadmium source. Techniques like chemical bath deposition (CBD), spin coating, and spray pyrolysis are commonly used to create thin films of materials such as cadmium sulfide (CdS) and cadmium oxide (CdO).
Chemical Bath Deposition (CBD): In this method, a substrate is immersed in a solution containing this compound and a sulfur source like thiourea (B124793). d-nb.info The controlled decomposition of the reagents leads to the gradual deposition of a CdS thin film onto the substrate. This technique is widely used for producing the CdS window layer in CdTe and CuInSe₂ solar cells. ijcps.org
Spin Coating: CdO and doped CdO thin films can be prepared by spin coating a solution containing this compound onto a glass substrate, followed by annealing. researchgate.net The process allows for the creation of polycrystalline films with controllable thickness and properties. For instance, Cd₁₋ₓZnₓO thin films have been fabricated using this method, where the incorporation of zinc, from zinc acetate, allows for tuning of the material's energy band gap. researchgate.net
Spray Pyrolysis: This technique involves spraying a solution of cadmium acetate and thiourea onto a preheated substrate. ijcps.org The droplets undergo thermal decomposition upon hitting the hot surface, forming a uniform CdS thin film. The properties of the film, such as grain size and elemental composition, can be influenced by the deposition temperature. ijcps.org
Surface Functionalization and Core-Shell Structures: this compound is instrumental in modifying the surfaces of other nanomaterials to create core-shell structures with enhanced or novel properties. nih.gov For example, ZnO@CdS core-shell nanostructures have been synthesized using zinc acetate dihydrate and this compound as precursors. nih.gov In this process, a layer of CdS is deposited onto pre-existing zinc oxide (ZnO) nanoparticles. The resulting core-shell structure exhibits optical properties, such as a red-shifted band gap, that can be tuned by varying the concentration of the cadmium precursor. nih.gov
Furthermore, this compound is used in the surface functionalization of quantum dots. In the synthesis of CdS nanoclusters, for example, it is reacted with sodium sulfide in the presence of various thiols. acs.org This process allows for the creation of nanoclusters with specifically functionalized surfaces, which is a critical step toward the development of nanocluster-based electronic devices. acs.org It is also used in the surface treatment of electrodes for quantum dot-sensitized solar cells, where a layer of CdS QDs improves the device's light-harvesting efficiency. d-nb.info
| Material/Structure | Deposition Technique | Substrate | Other Precursors | Key Findings/Applications | Reference |
|---|---|---|---|---|---|
| CdS Thin Film | Chemical Bath Deposition (CBD) | Glass/FTO | Thiourea | Used as window layer in solar cells | d-nb.inforesearchgate.net |
| CdO Thin Film | Spin Coating | Glass | 2-methoxyethanol, Monoethanolamine | Polycrystalline films with tunable grain size and band gap | researchgate.net |
| CdS Thin Film | Spray Pyrolysis | Glass | Thiourea | Produces films with excess cadmium ions, leading to low resistivity | ijcps.org |
| ZnO@CdS Core-Shell | Chemical Synthesis | N/A (nanoparticle synthesis) | Zinc acetate dihydrate, Sodium sulfide | Band gap red-shifts with increasing cadmium concentration | nih.gov |
| CdS Electrodeposition | Electrodeposition | Glass/FTO | Ammonium thiosulphate | Produces n-type layers with a band-gap of ~2.36–2.40 eV | researchgate.net |
Environmental Research Perspectives Non Human Biological Systems
Phytoremediation Mechanisms and Efficacy Studies in Plants
Phytoremediation is an environmentally sound and cost-effective technology that utilizes plants to extract and accumulate contaminants from soil and water. nih.gov Cadmium is readily absorbed by plant roots and transported to the shoots, making it a candidate for phytoextraction. pjoes.com However, cadmium toxicity can impede plant growth by causing leaf chlorosis, stunting growth, and inhibiting photosynthesis and respiration. nih.gov
Research has investigated various plant species for their ability to remediate cadmium-contaminated soil. Studies often use cadmium acetate (B1210297) dihydrate to create controlled contamination levels for experiments. acs.orgsemanticscholar.org For instance, one study assessed the potential of Parthenium hysterophorus for phytoextraction. While cadmium stress alone significantly reduced plant growth parameters, the application of plant growth regulators (PGRs) and nutrients was shown to alleviate this stress and improve biomass, a key factor for effective phytoextraction. acs.org The total amount of metal removed is a function of both the metal concentration in the plant tissues and the total plant biomass produced. pjoes.com
In a pot experiment using soil treated with cadmium acetate dihydrate (50 mg Cd kg⁻¹), the combined application of nitrogen, phosphorus, potassium, gibberellic acid (GA₃), and indole-3-acetic acid (IAA) resulted in the highest fresh and dry biomass of the roots, shoots, and leaves of P. hysterophorus. acs.org
Table 1: Effect of Treatments on the Biomass of Parthenium hysterophorus under Cadmium Stress
| Treatment | Root Dry Biomass (g pot⁻¹) | Shoot Dry Biomass (g pot⁻¹) | Leaf Dry Biomass (g pot⁻¹) | Entire Plant Dry Biomass (g pot⁻¹) |
| Cd only (C₁) | 2.99 | 4.11 | 3.99 | 11.09 |
| Cd + P | 3.11 | 4.56 | 4.11 | 11.78 |
| Cd + GA₃ | 3.51 | 5.01 | 4.59 | 13.11 |
| Cd + N+P+K | 4.09 | 5.99 | 5.19 | 15.27 |
| Cd + N+P+K + GA₃ + IAA | 5.11 | 6.99 | 7.09 | 19.19 |
Source: Adapted from ACS Omega, 2023. acs.org
Other studies have explored different plant species. For example, hydroponic experiments with Veronica anagallis and Epilobium laxum using this compound showed that high cadmium concentrations (100 and 150 ppm) significantly reduced the growth and biomass of both plants. semanticscholar.org The selection of plant species is critical, as some, like Indian mustard (Brassica juncea), accumulate the majority of the metal in their roots, which limits the efficiency of removal through harvesting the above-ground parts. pjoes.com
Microbial Interactions and Bioremediation Approaches
Microorganisms, including bacteria, fungi, and algae, have developed sophisticated mechanisms to interact with and tolerate heavy metals like cadmium. researchgate.netnih.gov These capabilities form the basis of bioremediation, a promising and sustainable approach for cleaning up contaminated environments. researchgate.netnih.gov Microbial strategies include biosorption (adsorption to the cell surface), bioaccumulation (intracellular uptake), biotransformation (changing the chemical form of the metal), and biomineralization. mdpi.comnih.gov
Bacteria can resist the harmful effects of cadmium by sequestering it into the cell wall or by using efflux pumps to expel the metal ions. nih.govmdpi.com Cadmium typically enters bacterial cells through transport systems meant for essential divalent cations like zinc (Zn²⁺) or manganese (Mn²⁺). mdpi.com Some strains, such as a cadmium-tolerant Pseudomonas putida, can sequester cadmium intracellularly with the help of low molecular weight, cysteine-rich proteins. nih.gov Fungi are also effective in bioremediation due to their extensive mycelial networks, high cell-to-surface area ratio, and enzymatic activities. mdpi.com
The effectiveness of these microbial processes can be quantified. For example, research has compared the adsorption capacity of different biological materials for cadmium.
Table 2: Cadmium Adsorption Capacity of Different Biosorbents
| Biosorbent | Adsorption Capacity (mg/g) |
| Chitosan | 13.84 |
| Halophilic bacterium strain Halomonas BVR1 | 23.88 |
Source: Adapted from Heliyon, 2024. nih.gov
Bioaugmentation, the process of adding specific microorganisms to a contaminated site, is a key bioremediation technique. researchgate.net Furthermore, plant-growth-promoting bacteria (PGPB) can be used in conjunction with plants to enhance phytoremediation efficiency. nih.gov These microbes can improve plant health and increase the bioavailability of cadmium for plant uptake. nih.gov
Aquatic Systems Studies: Metal Speciation and Bioavailability
In aquatic environments, the chemical form, or speciation, of cadmium is a critical factor determining its bioavailability and toxicity to organisms. nih.govfiveable.me Water-soluble salts like this compound dissociate in water, releasing the cadmium aquo ion (Cd²⁺), which is the dominant dissolved form in freshwaters at a pH up to 8.5. industrialchemicals.gov.au The bioavailability of cadmium is not determined by its total concentration, but by the concentration of the free metal ion. nih.gov
Several environmental factors influence metal speciation. A decrease in pH generally increases the proportion of free metal ions, while also increasing competition from protons (H⁺) for binding sites on organisms, which can reduce metal uptake. frontiersin.org Dissolved organic matter (DOM), such as humic and fulvic acids, plays a major role by forming stable complexes with cadmium. nih.govfiveable.me This complexation generally reduces the concentration of the free cadmium ion, thereby decreasing its bioavailability and toxicity. nih.govfiveable.me However, research indicates that cadmium-humic acid complexes may still be partially bioavailable to some organisms. nih.gov
A study on the zebra mussel (Dreissena polymorpha) demonstrated the effect of humic acid on cadmium bioavailability and uptake. The presence of humic acid significantly reduced the free cadmium ion activity in the water. While this led to a decrease in the cadmium uptake rate by the mussels, the reduction was less than what would be predicted by the free-ion activity model alone, suggesting that cadmium complexed with humic acid was partly available for uptake. nih.gov
Table 3: Effect of Humic Acid on Cadmium Speciation and Uptake by Zebra Mussels
| Parameter | Without Humic Acid | With Humic Acid |
| Free Cd²⁺ (% of total Cd) | 51.6% | 19.9% |
| Cd Uptake Rate (nmol/g dry wt/day) | 12.9 | 7.9 |
Source: Adapted from Environmental Toxicology and Chemistry, 2001. nih.gov
Under reducing conditions, such as in some sediments, ionic cadmium can precipitate as insoluble cadmium sulfide (B99878), further altering its fate and availability in the aquatic ecosystem. industrialchemicals.gov.au
Investigation of Biological Response Mechanisms in Non-Human Organisms (e.g., oxidative stress, general cellular metabolism)
Exposure to cadmium, even though it is not a redox-active metal itself, induces oxidative stress in a wide range of non-human organisms, including plants and animals. researchgate.netnih.gov This is a primary mechanism of its toxicity. researchgate.net Cadmium-induced oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) — such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals — and the capacity of the organism's antioxidant defense systems to neutralize them. researchgate.netnih.gov
This oxidative challenge can lead to significant cellular damage, including lipid peroxidation (damage to cell membranes), protein degradation, and DNA damage. researchgate.net Organisms respond by activating antioxidant enzymes like catalase and superoxide dismutase and utilizing non-enzymatic antioxidants such as glutathione. However, cadmium can also deplete these protective molecules, exacerbating the damage. researchgate.net
In plants, cadmium exposure triggers ROS production in various organelles, including chloroplasts and mitochondria, which disrupts critical processes like photosynthesis and respiration. mdpi.comnih.gov
In aquatic invertebrates, the hepatopancreas (or an equivalent digestive gland) is a primary target for cadmium accumulation and toxicity. nih.gov A study using this compound to expose the oriental river prawn, Macrobrachium nipponensis, demonstrated a concentration- and time-dependent increase in oxidative damage. nih.gov The level of malondialdehyde (MDA), a key indicator of lipid peroxidation, was measured to quantify this effect.
Table 4: Malondialdehyde (MDA) Content in the Hepatopancreas of Macrobrachium nipponensis after Exposure to Cadmium
| Exposure Time | Control (0 mg/L) | 0.01 mg/L Cd | 0.05 mg/L Cd | 0.10 mg/L Cd |
| 7 days | 7.91 | 9.98 | 13.97 | 17.51 |
| 14 days | 7.91 | 11.23 | 15.60 | 19.83 |
| 21 days | 7.91 | 12.01 | 17.11 | 21.03 |
| 28 days | 7.91 | 13.54 | 18.99 | 22.16 |
Units: nmol/ng protein. Source: Adapted from International Journal of Environmental Research and Public Health, 2022. nih.gov
Beyond oxidative stress, cadmium disrupts cellular metabolism by interfering with essential metal ions like calcium and zinc, altering neurotransmission, and impairing mitochondrial function, which ultimately can lead to cell death. mdpi.com
Q & A
Basic: How is cadmium acetate dihydrate utilized in the synthesis of CdS-based nanomaterials?
This compound serves as a cadmium precursor in nanomaterial synthesis. For example:
- In Pb-doped CdS quantum dots , it is mixed with lead acetate in aqueous solution at varying molar ratios (0–30% Pb) and applied via the SILAR method to grow quantum dots on TiO₂ substrates .
- For CdS-MOF composites , it reacts with thiourea under microwave-assisted conditions to form CdS particles embedded in metal-organic frameworks (MOFs), enhancing photocatalytic activity .
- In CdS nanorods , thermal decomposition with sulfur powder in trioctylphosphine solvent produces anisotropic structures, characterized via XRD, TEM, and photoluminescence spectroscopy .
Methodological Tip : Optimize precursor concentration (e.g., 5 mmol in oleic acid/1-octadecene) and reaction time to control particle size and crystallinity .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods to minimize airborne exposure.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency measures : Provide eye wash stations and showers for skin/eye contact .
- Waste disposal : Classify as UN 3077 (environmentally hazardous solid) and adhere to hazardous waste regulations for heavy metals .
Key Practice : Avoid contaminated clothing; use lab-specific laundry protocols and prohibit eating/drinking in work areas .
Advanced: How does this compound purity influence the optical properties of quantum dots?
High-purity this compound (≥98%) minimizes defects in quantum dots (QDs), enhancing photoluminescence (PL) efficiency. For example:
- Recrystallization from hot aqueous solutions with acetic acid prevents hydrolysis, ensuring ligand coordination uniformity in CdSe nanoplatelets .
- Impurities (e.g., residual chloride) can introduce trap states, reducing PL quantum yields by up to 30% .
Methodological Tip : Verify purity via ICP-MS or titration and compare PL spectra across batches to isolate impurity effects .
Advanced: What mechanistic role does this compound play in nanoplatelet formation?
This compound acts as a cationic precursor , coordinating with ligands (e.g., oleic acid) to control nanoplatelet (NPL) thickness and lateral growth:
- Higher precursor concentrations (e.g., 5 mmol in 75 ml ODE) accelerate lateral growth, producing wider NPLs .
- Temperature-dependent ligand binding modulates crystal facet exposure, with 220–240°C favoring (001) basal planes in CdSe NPLs .
Methodological Insight : Use in situ synchrotron PXRD to track real-time structural evolution during synthesis .
Basic: What analytical methods confirm the identity of this compound?
- Iron(III) chloride test : Aqueous solutions produce a red-brown color upon addition of FeCl₃ .
- Sodium sulfide test : Yellow CdS precipitates confirm cadmium ion presence .
- XRD : Matches orthorhombic crystal structure (space group P2₁2₁2₁) with characteristic peaks at 2θ = 12.4°, 16.7°, and 24.3° .
Advanced: How to optimize this compound precursor ratios in heterostructure synthesis?
- For CdSe-PbSe heterostructures , systematically vary Cd:Pb ratios (e.g., 0–30% Pb) to balance lattice mismatch and band alignment. Excessive Pb (>20%) induces phase segregation .
- In ZnSe-CdSe core/shell systems , use this compound with zinc oleate to achieve graded alloying, reducing interfacial defects and improving carrier mobility .
Characterization : Pair PL mapping with HAADF-STEM to correlate composition gradients with emission profiles .
Advanced: What structural insights from X-ray diffraction aid in understanding this compound's reactivity?
The compound’s distorted square base-trigonal cap geometry (Cd–O bonds: 2.294–2.597 Å) enables ligand exchange during synthesis. Bridging acetate oxygen atoms form helical Cd–O chains, influencing solubility and precursor reactivity in nonpolar solvents .
Application : Pre-dissolve in polar solvents (e.g., water/acetic acid) to enhance homogeneity in colloidal syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
